molecular formula C21H22N4O2 B11116275 3-(1-benzoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-benzoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11116275
M. Wt: 362.4 g/mol
InChI Key: JLSOZKODHGEHGU-UHFFFAOYSA-N
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Description

3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the reaction of benzoylpiperidine with methylphenylhydrazine under controlled conditions to form the triazole ring . The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • (1-Benzylpiperidin-3-yl)methanol hydrochloride
  • N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl) naphthalene-2-sulfonamide
  • 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups

Comparison: Compared to these similar compounds, 3-(1-BENZOYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-(1-benzoylpiperidin-3-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H22N4O2/c1-23-21(27)25(18-12-6-3-7-13-18)19(22-23)17-11-8-14-24(15-17)20(26)16-9-4-2-5-10-16/h2-7,9-10,12-13,17H,8,11,14-15H2,1H3

InChI Key

JLSOZKODHGEHGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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